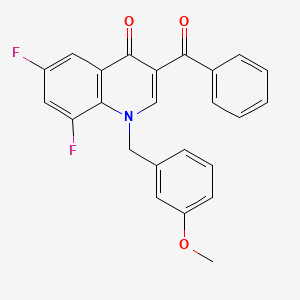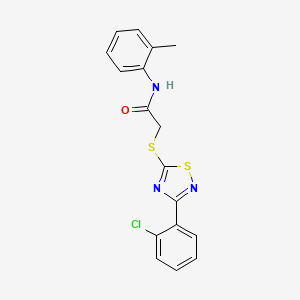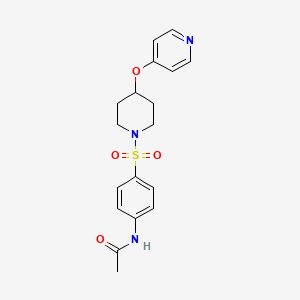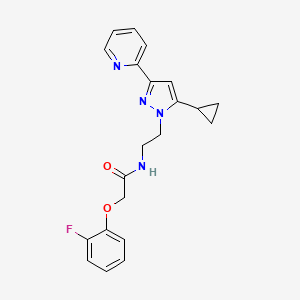
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The exact mechanism of action of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. The compound has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one have been studied in various systems. In cancer cells, the compound has been shown to induce apoptosis and cell cycle arrest. In bacterial cells, the compound has been shown to inhibit the growth of certain bacterial strains. In animal models, the compound has been shown to exhibit anti-inflammatory and analgesic effects.
実験室実験の利点と制限
The advantages of using 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one in lab experiments include its ease of synthesis, stability, and potential applications in various fields. However, the limitations include its low solubility in water, which may affect its bioavailability, and its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the research on 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one. These include:
1. Evaluation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
2. Investigation of the compound's mechanism of action and its interaction with various biological targets.
3. Development of novel synthetic methods for the production of the compound and its analogs.
4. Evaluation of the compound's pharmacokinetic and pharmacodynamic properties.
5. Investigation of the compound's potential as a probe for studying protein-DNA interactions.
6. Exploration of the compound's potential as a lead compound for the development of new drugs with improved efficacy and safety profiles.
In conclusion, 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions. Further research is needed to fully understand the compound's potential and limitations in various applications.
合成法
The synthesis of 3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been reported using different methods. One of the most common methods involves the condensation of 3-methoxybenzaldehyde and 6,8-difluoro-1-(2-methoxyphenyl)quinolin-4(1H)-one in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with benzoyl chloride to obtain the final product. Other methods involve the use of different starting materials and reaction conditions.
科学的研究の応用
3-benzoyl-6,8-difluoro-1-(3-methoxybenzyl)quinolin-4(1H)-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, the compound has been evaluated for its anticancer, antimicrobial, and anti-inflammatory activities. It has also been investigated for its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In biochemistry, the compound has been used as a probe to study the interaction of proteins with DNA. In pharmacology, the compound has been evaluated for its pharmacokinetic and pharmacodynamic properties.
特性
IUPAC Name |
3-benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F2NO3/c1-30-18-9-5-6-15(10-18)13-27-14-20(23(28)16-7-3-2-4-8-16)24(29)19-11-17(25)12-21(26)22(19)27/h2-12,14H,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFIMLHUORDPTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=C2C(=CC(=C3)F)F)C(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-6,8-difluoro-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-chloro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2396939.png)


![Methyl 2'-amino-1-(4-chlorobenzyl)-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2396944.png)

![(1R,2S,4S,5S,6R)-5,6-Dihydroxybicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2396949.png)

![3-Ethoxy-4-[2-(3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B2396953.png)


![1-(4-ethylphenyl)-4-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2396959.png)
![2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-N-(3-methylisothiazol-5-yl)acetamide](/img/structure/B2396960.png)

![6-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[2.5]octane-6-carboxylic acid](/img/structure/B2396962.png)